
(4-Bromo-5-methylpyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-5-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C₇H₉BrN₂ It is a derivative of pyridine, featuring a bromine atom at the fourth position, a methyl group at the fifth position, and a methanamine group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methylpyridin-2-yl)methanamine typically involves the bromination of 5-methylpyridin-2-yl)methanamine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-5-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (4-amino-5-methylpyridin-2-yl)methanamine, while coupling reactions can produce biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Bromo-5-methylpyridin-2-yl)methanamine is used as a building block for the synthesis of more complex organic molecules. Its bromine and amine functional groups make it versatile for various synthetic applications.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been explored for their potential antimicrobial and antifungal properties. It serves as a precursor for the development of novel therapeutic agents.
Industry
In the industry, this compound is utilized in the synthesis of advanced materials, such as polymers and catalysts. Its derivatives have been employed in the preparation of end-functional polymers through atom transfer radical polymerization and click chemistry.
Wirkmechanismus
The mechanism of action of (4-Bromo-5-methylpyridin-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-4-methylpyridin-2-yl)methanamine
- (4-Bromo-6-methylpyridin-2-yl)methanamine
- (5-Methylpyridin-2-yl)methanamine
Uniqueness
(4-Bromo-5-methylpyridin-2-yl)methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for targeted modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
1196156-91-8 |
|---|---|
Molekularformel |
C7H9BrN2 |
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
(4-bromo-5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,3,9H2,1H3 |
InChI-Schlüssel |
QDMBICCJQHLVDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N=C1)CN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


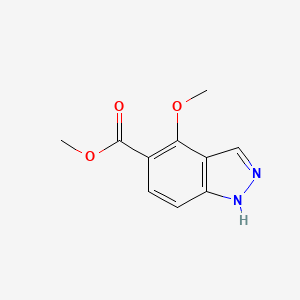
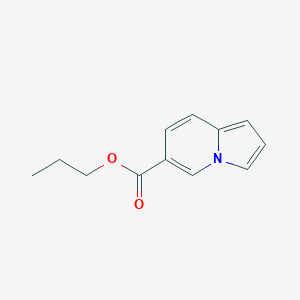
![Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11898475.png)
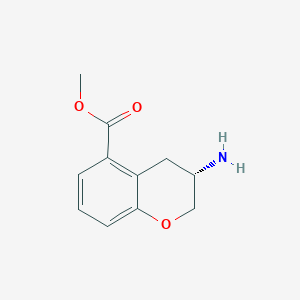
![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)

![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)
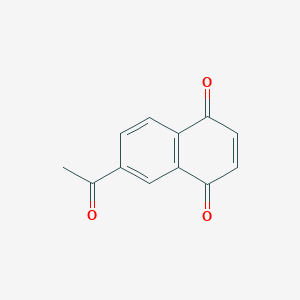

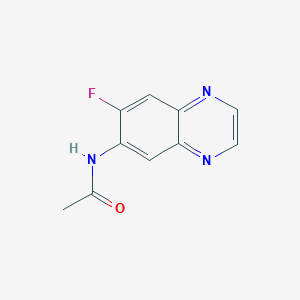
![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
